

# Application Notes and Protocols for ONT-993 Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONT-993  |           |
| Cat. No.:            | B8770055 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting drug-drug interaction (DDI) studies for **ONT-993**, the primary active metabolite of tucatinib. The protocols outlined below are based on current regulatory expectations and scientific best practices for evaluating the DDI potential of a significant metabolite.

Introduction to ONT-993 and its DDI Potential

**ONT-993** is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.[1][2][3] In humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form **ONT-993**.[1][4] While **ONT-993**'s pharmacological activity is less than that of tucatinib, its significant exposure necessitates a thorough evaluation of its DDI potential.

Preclinical data indicates that **ONT-993** has the potential to be a perpetrator of drug interactions through the inhibition of key drug-metabolizing enzymes. Specifically, **ONT-993** is an inhibitor of CYP2D6 (IC50 =  $7.9 \mu M$ ) and a metabolism-dependent inactivator of CYP3A (KI =  $1.6 \mu M$ ). Given that **ONT-993**'s formation is dependent on CYP2C8, it also has the potential to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.

The following protocols are designed to definitively characterize the DDI profile of **ONT-993**, providing critical data for risk assessment and informing clinical use.



# **Experimental Workflow for ONT-993 DDI Studies**



Click to download full resolution via product page

Caption: High-level workflow for investigating the drug-drug interaction potential of **ONT-993**.

# In Vitro Drug-Drug Interaction Study Protocols Protocol 1: Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ONT-993** against major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.

#### Methodology:

- System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
- Substrates: Use isoform-specific probe substrates at concentrations approximate to their Michaelis-Menten constant (Km).
- Incubation:
  - Pre-incubate a series of ONT-993 concentrations with HLM or recombinant enzymes and a NADPH-generating system.
  - Initiate the reaction by adding the probe substrate.
  - Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
- Analysis:



- Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate the rate of metabolite formation at each **ONT-993** concentration.
  - Determine the IC50 value by fitting the data to a suitable sigmoidal inhibition model.

#### Data Presentation:

| CYP Isoform | Probe<br>Substrate   | IC50 (μM) of<br>ONT-993 | Positive<br>Control<br>Inhibitor | IC50 (μM) of<br>Positive<br>Control |
|-------------|----------------------|-------------------------|----------------------------------|-------------------------------------|
| CYP1A2      | Phenacetin           | Fluvoxamine             | _                                |                                     |
| CYP2B6      | Bupropion            | Ticlopidine             |                                  |                                     |
| CYP2C8      | Amodiaquine          | Gemfibrozil             | _                                |                                     |
| CYP2C9      | Diclofenac           | Sulfaphenazole          |                                  |                                     |
| CYP2C19     | S-Mephenytoin        | Omeprazole              |                                  |                                     |
| CYP2D6      | Dextromethorpha<br>n | Quinidine               |                                  |                                     |
| CYP3A4/5    | Midazolam            | Ketoconazole            | -                                |                                     |
| CYP3A4/5    | Testosterone         | Ketoconazole            | -                                |                                     |

# Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5

Objective: To evaluate the potential of **ONT-993** to cause mechanism-based or time-dependent inhibition of CYP3A4/5.

### Methodology:

• System: Human liver microsomes.



#### Procedure:

- Pre-incubate HLM with various concentrations of **ONT-993** and a NADPH-generating system for different time points (e.g., 0, 5, 15, 30 minutes).
- Following the pre-incubation, dilute the mixture to minimize the contribution of reversible inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).
- Incubate for a short period to measure the remaining enzyme activity.
- Analysis:
  - Quantify the metabolite formation using LC-MS/MS.
- Data Analysis:
  - Determine the inactivation rate constant (k\_inact) and the inhibition constant (K\_I) by non-linear regression analysis of the initial rates of inactivation versus inhibitor concentration.

### Data Presentation:

| Parameter                    | Value |
|------------------------------|-------|
| k_inact (min <sup>-1</sup> ) |       |
| K_I (μM)                     |       |
| k_inact / K_I (mL/min/μmol)  | •     |

## **Protocol 3: Transporter Interaction Assays**

Objective: To assess whether **ONT-993** is a substrate or inhibitor of key uptake and efflux transporters.

## Methodology:

Systems:



- Substrate Assessment: Use cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).
- Inhibition Assessment: Use the same transporter-expressing cell lines or membrane vesicles.
- Procedure (Substrate Assessment):
  - Incubate the cells with ONT-993 in the presence and absence of known potent inhibitors of the respective transporters.
  - Measure the intracellular concentration of **ONT-993** over time.
- · Procedure (Inhibition Assessment):
  - Incubate the cells or vesicles with a known probe substrate for the transporter in the presence of varying concentrations of ONT-993.
  - Measure the uptake or efflux of the probe substrate.
- Analysis: Quantify ONT-993 and probe substrates using LC-MS/MS.
- Data Analysis:
  - Substrate: A significant increase in intracellular ONT-993 in the presence of an inhibitor suggests it is a substrate.
  - Inhibitor: Determine the IC50 value for the inhibition of probe substrate transport.

Data Presentation:

Substrate Assessment:



| Transporter | Known Inhibitor | Fold-change in<br>ONT-993 uptake | Conclusion<br>(Substrate/Non-<br>substrate) |
|-------------|-----------------|----------------------------------|---------------------------------------------|
| OATP1B1     | Rifampicin      |                                  |                                             |
| OATP1B3     | Rifampicin      | _                                |                                             |
| P-gp        | Verapamil       | _                                |                                             |
| BCRP        | Ko143           | _                                |                                             |

#### Inhibition Assessment:

| Transporter | Probe Substrate           | IC50 (μM) of ONT-993 |
|-------------|---------------------------|----------------------|
| OATP1B1     | Estradiol-17β-glucuronide |                      |
| OATP1B3     | Estradiol-17β-glucuronide | _                    |
| P-gp        | Digoxin                   | _                    |
| BCRP        | Prazosin                  | <del>-</del>         |

# In Vivo Clinical Drug-Drug Interaction Study Designs Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor

Objective: To evaluate the effect of a strong CYP2C8 inhibitor on the pharmacokinetics of tucatinib and the formation of **ONT-993**.

## Study Design:

- Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1: Administer a single oral dose of tucatinib.
- Period 2: Administer a strong CYP2C8 inhibitor (e.g., gemfibrozil) to steady state, then coadminister a single oral dose of tucatinib.



 Pharmacokinetic Sampling: Collect serial blood samples over a specified period after each tucatinib dose to characterize the full pharmacokinetic profile of both tucatinib and ONT-993.

#### Data Presentation:

| Pharmacokinetic<br>Parameter        | Tucatinib Alone<br>(Mean ± SD) | Tucatinib + CYP2C8 Inhibitor (Mean ± SD) | Geometric Mean<br>Ratio (90% CI) |
|-------------------------------------|--------------------------------|------------------------------------------|----------------------------------|
| Tucatinib                           | _                              |                                          |                                  |
| AUC <sub>0</sub> -inf (ng·h/mL)     | _                              |                                          |                                  |
| Cmax (ng/mL)                        |                                |                                          |                                  |
| t½ (h)                              |                                |                                          |                                  |
| ONT-993                             |                                |                                          |                                  |
| AUCo-inf (ng·h/mL)                  | _                              |                                          |                                  |
| Cmax (ng/mL)                        | _                              |                                          |                                  |
| Metabolite to Parent<br>Ratio (AUC) | _                              |                                          |                                  |

# Protocol 5: Perpetrator DDI Study with Sensitive CYP2D6 and CYP3A Substrates

Objective: To assess the effect of steady-state tucatinib (and thereby **ONT-993**) on the pharmacokinetics of sensitive substrates of CYP2D6 and CYP3A.

## Study Design:

- Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1: Administer a single oral dose of a sensitive CYP2D6 substrate (e.g., dextromethorphan) and a sensitive CYP3A substrate (e.g., midazolam).



- Period 2: Administer tucatinib to steady state, then co-administer single oral doses of the CYP2D6 and CYP3A substrates.
- Pharmacokinetic Sampling: Collect serial blood samples after each substrate administration to characterize their pharmacokinetic profiles.

Data Presentation:

Effect on CYP2D6 Substrate (e.g., Dextromethorphan):

| Pharmacokinetic<br>Parameter | Substrate Alone<br>(Mean ± SD) | Substrate +<br>Tucatinib (Mean ±<br>SD) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|--------------------------------|-----------------------------------------|----------------------------------|
| AUC₀-inf (ng·h/mL)           |                                |                                         |                                  |
| Cmax (ng/mL)                 |                                |                                         |                                  |

Effect on CYP3A Substrate (e.g., Midazolam):

| Pharmacokinetic<br>Parameter    | Substrate Alone<br>(Mean ± SD) | Substrate +<br>Tucatinib (Mean ±<br>SD) | Geometric Mean<br>Ratio (90% CI) |
|---------------------------------|--------------------------------|-----------------------------------------|----------------------------------|
| AUC <sub>0</sub> -inf (ng·h/mL) |                                |                                         |                                  |
| Cmax (ng/mL)                    | _                              |                                         |                                  |

# Signaling and Metabolic Pathways Metabolic Pathway of Tucatinib to ONT-993





Click to download full resolution via product page

Caption: Primary metabolic pathway of tucatinib to its major metabolite, ONT-993.

## **ONT-993** as a Perpetrator of Drug-Drug Interactions



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ONT-993 Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8770055#ont-993-drug-drug-interaction-studydesign]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com